molecular formula C21H14F3N3O4 B2624892 2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide CAS No. 866157-23-5

2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide

Cat. No.: B2624892
CAS No.: 866157-23-5
M. Wt: 429.355
InChI Key: KIYDBJRTFHOVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide is a specialized dibenzo[b,f][1,4]oxazepine derivative offered as a key chemical tool for life sciences research. Compounds within this structural class have been identified as potent inhibitors of histone deacetylase (HDAC), a family of enzymes critical for epigenetic regulation of gene expression . HDAC inhibitors can induce cell cycle arrest and terminal differentiation, making this compound a candidate for investigating novel therapeutic strategies in oncology and neurodegenerative diseases, such as those involving polyglutamine expansions like Huntington's Disease . The molecular structure incorporates a dibenzoxazepine core, a framework known to be synthetically utilized via nucleophilic displacement of nitro groups, allowing for further functionalization and structure-activity relationship (SAR) studies . The specific substitution pattern featuring a 2-nitro group and an N-[3-(trifluoromethyl)phenyl]carboxamide moiety is designed to modulate the compound's bioavailability, selectivity, and binding affinity towards its molecular targets. This product is intended for research applications only, including but not limited to, exploratory drug discovery, biochemical assay development, and mechanistic studies in enzymology and epigenetics. Researchers can employ this compound as a reference standard or as a building block for the synthesis of more complex analogs. Proper handling procedures should be followed, and it is not approved for any form of human, veterinary, or agricultural use.

Properties

IUPAC Name

8-nitro-N-[3-(trifluoromethyl)phenyl]-6H-benzo[b][1,4]benzoxazepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O4/c22-21(23,24)14-4-3-5-15(11-14)25-20(28)26-12-13-10-16(27(29)30)8-9-18(13)31-19-7-2-1-6-17(19)26/h1-11H,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYDBJRTFHOVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide is a complex organic compound belonging to the dibenzoxazepine family. Its unique structure features a dibenzo[b,f][1,4]oxazepine core with a nitro group and a trifluoromethyl group, which enhances its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Core Structure : Dibenzo[b,f][1,4]oxazepine
  • Functional Groups : Nitro group (-NO2), trifluoromethyl group (-CF3)

These features contribute to its potential applications in medicinal chemistry.

Biological Activity Overview

Research on dibenzoxazepine derivatives indicates various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. However, specific data on the biological activity of this compound is limited.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

Compound NameStructure HighlightsBiological Activity
Dibenzo[b,f][1,4]oxazepineCore structure similar; lacks nitro and trifluoromethyl groupsAnalgesic properties
3-(Trifluoromethyl)anilineContains trifluoromethyl; simpler structureAntimicrobial activity
2-NitrodibenzofuranContains nitro group; different core structureAntioxidant properties

This table illustrates how the presence of specific functional groups may enhance or modify biological activities.

Currently, there is no detailed scientific literature available regarding the specific mechanism of action for this compound. However, similar compounds have shown interactions with various biological targets such as enzymes and receptors involved in inflammatory responses and microbial resistance mechanisms.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological profiles. For instance:

  • Antimicrobial Activity : Compounds with trifluoromethyl moieties have demonstrated significant effects against various bacterial strains, including Staphylococcus aureus and MRSA isolates .
  • Anti-inflammatory Potential : Certain derivatives have shown promise in modulating inflammatory pathways by affecting transcription factors like NF-κB .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving multi-step reactions. These methods focus on introducing the nitro and trifluoromethyl groups into the dibenzoxazepine framework.

Scientific Research Applications

Research on dibenzoxazepine derivatives, including 2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide, has revealed several biological activities:

  • Anticancer Activity : Compounds similar to this have shown effectiveness in inhibiting angiogenesis, which is vital for tumor growth and metastasis. The mechanism often involves interfering with the vascular endothelial growth factor (VEGF) signaling pathway.
  • Neuropharmacological Effects : This compound has been investigated for its ability to modulate neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia.
  • Antigiardial Activity : A screening study indicated significant antigiardial activity in compounds related to this compound, highlighting its potential in treating parasitic infections caused by Giardia lamblia.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes some modifications and their corresponding biological activities:

Compound NameModificationBiological Activity
BT2O-methyl group additionIncreased anticancer activity
BT3Amino group substitutionEnhanced neuropharmacological effects
BT2-MeOAMethoxyacetamide substitutionPotent D2 receptor antagonist

Case Studies

  • Dopamine Receptor Antagonism : Experiments have demonstrated that derivatives of this compound effectively antagonize dopamine D2 receptors in vitro. This activity suggests therapeutic roles in managing dopamine-related disorders.
  • Anticancer Properties : Studies have shown that certain dibenzoxazepine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related dibenzo[b,f][1,4]oxazepine derivatives:

Compound Name Substituents Molecular Formula Biological Activity/Application Key Reference
Target Compound - 2-nitro
- N-[3-(trifluoromethyl)phenyl]carboxamide
C₂₂H₁₅F₃N₃O₄ (estimated) Not explicitly reported (structural focus) N/A
N-(8-Methyl-11-oxodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () - 8-methyl
- 11-oxo
- 4-(trifluoromethyl)benzamide
C₂₂H₁₅F₃N₂O₃ Structural analog (antipsychotic/antidepressant derivatives)
SC-51322 (8-chloro derivative) () - 8-chloro
- 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
C₂₃H₁₉ClN₄O₃S Potent PGE₂ antagonist and analgesic
Antimicrobial thiazepine derivatives () - Dibenzo[b,f][1,4]thiazepine core
- Substituted acetamide groups
Variable Antimicrobial activity
LY 294002 () 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one C₁₉H₁₇NO₃ PI3K inhibitor

Key Observations:

Core Heteroatom Variations: The target compound and SC-51322 share the dibenzo[b,f][1,4]oxazepine core, whereas antimicrobial analogs () use a sulfur-containing thiazepine core. Thiazepines generally exhibit altered electronic properties and binding affinities compared to oxazepines .

Substituent Effects: The trifluoromethylphenyl group in the target compound and ’s analog improves metabolic stability and membrane permeability compared to non-fluorinated aryl groups . SC-51322’s furanylmethylthio-propionyl hydrazide side chain is critical for PGE₂ antagonism, suggesting that the target compound’s nitro and trifluoromethylphenyl groups may confer distinct receptor selectivity .

Biological Activity: SC-51322 demonstrates potent prostaglandin E₂ (PGE₂) receptor antagonism and analgesic effects, while thiazepine derivatives () show antimicrobial activity. This highlights how minor structural changes (e.g., oxazepine vs. thiazepine) can shift therapeutic applications . The absence of a hydrazide moiety in the target compound (unlike SC-51322) may reduce off-target effects on prostanoid pathways .

Synthetic Accessibility :

  • Microwave-assisted cyclocondensation () offers a scalable route for 11-substituted oxazepines, though introducing nitro groups may require additional optimization to avoid side reactions .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The trifluoromethyl group’s electron-withdrawing nature and the nitro group’s steric effects likely modulate binding to targets such as serotonin or histamine receptors, as seen in related dibenzo[b,f][1,4]oxazepines ().
  • Therapeutic Potential: Compounds like SC-51322 () and LY 294002 () illustrate the diversity of applications for dibenzoheteroazepines, ranging from inflammation to cancer. The target compound’s unique substituents warrant exploration in neurological or metabolic disorders .
  • Safety Considerations : The absence of phosgene in modern synthetic routes () improves safety profiles compared to older methods, though nitro groups may pose mutagenicity risks requiring further toxicological evaluation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis of dibenzo[b,f][1,4]oxazepine derivatives typically involves multi-step reactions, including cyclization and functional group substitutions. Key steps include:

  • Nucleophilic substitution at the oxazepine core to introduce the trifluoromethylphenyl group.
  • Nitration at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Carboxamide formation via coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical considerations : Purity of intermediates (HPLC monitoring), inert atmosphere for moisture-sensitive steps, and stoichiometric control to minimize byproducts.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Answer : A combined analytical approach is recommended:

  • ¹H/¹³C NMR : Confirm the presence of the nitro group (deshielded aromatic protons) and trifluoromethyl resonance (distinct ¹⁹F coupling).
  • LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the carboxamide and nitro groups.
  • XRD : Resolve crystallographic data to confirm stereoelectronic effects of the trifluoromethyl group .
  • HPLC-PDA : Assess purity (>98%) and detect trace impurities from nitration side reactions.

Q. What theoretical frameworks guide the study of this compound’s reactivity and biological interactions?

  • Answer : Researchers should anchor studies in:

  • Frontier Molecular Orbital (FMO) Theory : Predicts sites for electrophilic/nucleophilic attacks, especially at the nitro group and carboxamide moiety.
  • QSAR Models : Correlate trifluoromethyl substituent effects with lipophilicity (logP) and membrane permeability.
  • Docking Simulations : Map interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be systematically resolved?

  • Answer : Contradictions in stability studies often arise from methodological variability. To resolve this:

  • Standardize buffers : Use USP-grade buffers (pH 1–12) and control ionic strength.
  • Accelerated degradation studies : Apply Arrhenius kinetics (40–60°C) to extrapolate shelf-life.
  • Cross-validate : Compare HPLC, UV-Vis, and NMR degradation profiles .
  • Advanced tip : Employ in situ Raman spectroscopy to monitor real-time structural changes.

Q. What strategies optimize reaction yields during scale-up while maintaining regioselectivity?

  • Answer : Key methodologies include:

  • Catalyst screening : Test Pd/C or Ni catalysts for nitro-group reductions to avoid over-hydrogenation.
  • Flow chemistry : Improve heat/mass transfer for nitration steps, reducing decomposition risks.
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface modeling .
  • Case study : Evidence from dibenzo[b,f]oxazepine syntheses shows 15–20% yield improvements using microwave-assisted cyclization .

Q. How can researchers address solubility challenges in in vitro bioassays without altering the compound’s pharmacophore?

  • Answer : Methodological solutions include:

  • Co-solvent systems : Use DMSO/PEG-400 blends (<5% v/v) to enhance aqueous solubility.
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation.
  • Supersaturation assays : Employ amorphous solid dispersions with HPMCAS to stabilize metastable forms .

Q. What computational approaches are most effective for predicting metabolite pathways of this compound?

  • Answer : Combine:

  • DFT calculations : Identify reactive sites (e.g., nitro reduction, carboxamide hydrolysis).
  • CYP450 docking : Simulate metabolism using Crystal structures of CYP3A4/2D6.
  • Machine learning : Train models on PubChem metabolite databases to predict Phase I/II transformations .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported IC₅₀ values across different cell lines?

  • Answer : Address variability via:

  • Standardized protocols : Use CLSI guidelines for cell viability assays (MTT/XTT).
  • Control for efflux pumps : Include inhibitors (e.g., verapamil for P-gp) in assays with resistant cell lines.
  • Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability .

Q. What mechanistic studies are recommended to clarify the compound’s dual agonist/antagonist behavior in receptor binding assays?

  • Answer : Prioritize:

  • Radioligand displacement assays : Use ³H-labeled ligands to quantify binding affinity (Kd).
  • cAMP/Gq signaling assays : Differentiate G-protein coupling via BRET/FRET biosensors.
  • Cryo-EM : Resolve ligand-receptor complexes to identify allosteric vs. orthosteric binding .

Methodological Resources

  • Synthetic Protocols : Refer to dibenzo[b,f][1,4]oxazepine literature for stepwise guidance .
  • Theoretical Frameworks : Utilize CRDC classifications (RDF2050108) for process control strategies .
  • Data Validation : Follow evidence-based inquiry principles to link empirical data to overarching hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.